molecular formula C14H17N3OS B7593303 1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone

1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone

Cat. No. B7593303
M. Wt: 275.37 g/mol
InChI Key: QQFKZHKZLBGGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone is a compound with potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone in lab experiments is its potential anticancer activity. However, its mechanism of action is not yet fully understood, which may limit its use in certain types of experiments. Additionally, further research is needed to fully characterize its pharmacological properties and potential side effects.

Future Directions

1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone has potential applications in the development of new anticancer agents. Future research could focus on further characterizing its mechanism of action, optimizing its pharmacological properties, and evaluating its efficacy in preclinical and clinical studies. Additionally, it could be explored for potential applications in other areas of medicinal chemistry.

Synthesis Methods

The synthesis of 1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone involves the reaction of 2-aminobenzimidazole with 3-(methylsulfanylmethyl)pyrrolidine-1-carbaldehyde in the presence of a catalyst. The resulting compound is then treated with acetic anhydride and triethylamine to yield the final product.

Scientific Research Applications

1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against certain cancer cell lines, making it a potential candidate for further development as an anticancer agent.

properties

IUPAC Name

1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-19-9-10-6-7-17(8-10)14(18)13-15-11-4-2-3-5-12(11)16-13/h2-5,10H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFKZHKZLBGGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CCN(C1)C(=O)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.